2,6-Di-tert-butylphenol is a sterically hindered phenol compound, often used as an antioxidant in various applications. It is a white solid at room temperature and is relatively insoluble in water but soluble in organic solvents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Related Compounds
2,6-Di-tert-butyl-4-methylpyridine
Compound Description: 2,6-Di-tert-butyl-4-methylpyridine is a compound identified for its potential hypolipaemic activity through molecular topology and QSAR analysis. [] In studies, it demonstrated significant activity in reducing total cholesterol levels in rats, even surpassing the efficacy of the reference drug clofibrate. []
2,6-Di-tert-butylpyridine
Compound Description: 2,6-Di-tert-butylpyridine, like its methylated analog, was also identified as a potential hypolipaemic agent through molecular topology and QSAR analysis. [] Pharmacological testing revealed its notable ability to lower total cholesterol levels in rats, demonstrating its potential as a hypolipaemic drug. []
2,6-Di-tert-butyl-4-selenocyanatophenol (C1)
Compound Description: C1 is a novel probucol analog designed and synthesized as a potential neuroprotective agent. [] It demonstrated significant efficacy in mitigating glutamate-induced neuronal oxidative toxicity in cultured HT22 cells. [] C1 effectively reduced the levels of various oxidants, including mitochondrial superoxide anion and lipid reactive oxygen species (ROS), thereby protecting the neuronal cells from glutamate-induced cytotoxicity. []
Compound Description: C2, another novel probucol analog, exhibited even greater potential as a neuroprotective agent compared to C1. [] In addition to mitigating glutamate-induced oxidative toxicity in vitro, C2 displayed significant neuroprotection in a rodent model of ischemic stroke. [] When administered to rats after stroke induction, C2 effectively improved their motor-related behavioral skills and reduced stroke-related striatal gliosis, indicating its therapeutic potential against ischemic stroke. []
Relevance: C2 incorporates two 2,6-di-tert-butylphenol units linked by a diselanediyl bridge. [] The presence of the 2,6-di-tert-butylphenol moiety signifies its structural relation to 2,6-Di-tert-butylpyrimidin-4-ol. The key distinction lies in the dimeric structure of C2 and the diselanediyl bridge connecting the two phenolic units. Additionally, the benzene ring is replaced by a pyrimidine ring in the target compound.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Compound Description: This compound serves as a valuable starting material for synthesizing various organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol (ionol), including mono-, di-, and triphosphorus derivatives. [, ] These phosphorus-containing derivatives of ionol exhibit distinct properties and potential applications. [, ]
Compound Description: This quinone methide is a reactive electrophilic metabolite generated during the oxidative metabolism of BHT. [, ] It plays a significant role in BHT-induced toxicity by readily forming adducts with DNA and proteins. [, ] Its electrophilicity drives its reactivity with nucleophilic sites in biological molecules, leading to potential cellular damage and contributing to BHT's carcinogenic properties. [, ]
Compound Description: BHTOH-QM is another reactive quinone methide metabolite derived from BHT. [] Like 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dienone, it exhibits strong electrophilicity and readily forms adducts with DNA, specifically targeting the exocyclic amino groups of purine residues and the 7-position of deoxyguanosine. [] These DNA adducts can disrupt DNA structure and function, contributing to BHT's toxicity and potential carcinogenicity. []
Compound Description: Me-5 is an organotin compound investigated for its potential as an anticancer agent. [, ] It features a 2,6-di-tert-butylphenol fragment within its structure. [, ] Acute oral toxicity studies in rats classified Me-5 under GHS toxicity class IV, indicating its relatively lower toxicity compared to other organotin compounds. []
Compound Description: Me-3 is an organotin compound designed as a potential anticancer drug, featuring two 2,6-di-tert-butylphenol units in its structure. [, ] Acute oral toxicity studies in rats classified it under GHS toxicity class V, suggesting very low toxicity compared to Me-4 and Me-5. []
Bis-(2,6-di-tert-butylphenol)tin(IV) dichloride
Compound Description: This organotin(IV) compound serves as a precursor for synthesizing a series of novel organotin(IV) complexes with heterocyclic thioamides, investigated for their potential anticancer activity against human breast adenocarcinoma (MCF-7) cell line. []
Compound Description: This ferrocene derivative, containing a 2,6-di-tert-butylphenol moiety, demonstrates promising antioxidant activity. [] It exhibits higher radical scavenging activity than the well-known antioxidant BHT in the DPPH assay. [] Furthermore, it effectively inhibits lipid peroxidation in rat brain homogenate and demonstrates potential cytoprotective effects by inhibiting calcium-dependent swelling in rat liver mitochondria. []
Compound Description: BSPP is an analog of CGP7930, studied for its pharmacological actions as a potential GABAB receptor modulator. [] Experiments in rat neocortical brain slices revealed that BSPP selectively potentiates the action of the GABAB receptor agonist baclofen at GABAB autoreceptors but not at GABAB heteroreceptors. [] This selective modulation suggests that BSPP could be a valuable tool for differentiating between presynaptic GABAB receptor subtypes. []
Compound Description: CGP7930 is a well-known positive allosteric modulator of GABAB receptors. [, ] It potentiates the effects of GABAB receptor agonists in various in vitro and in vivo models. [, ] Studies have demonstrated its ability to enhance GABAB receptor-mediated synaptic inhibition in the rat hippocampus without significantly affecting synaptic excitation. [] This selective modulation of specific signaling pathways suggests its potential as a therapeutic agent for central nervous system disorders, potentially offering advantages over direct GABAB agonists. [, ]
2,4,6-Tri-tert-butylphenol (TBP)
Compound Description: TBP is a synthetic antioxidant that, like BHA and BHT, exhibits potent antioxidant activity but also potential toxicity and tumor-promoting effects. [] It has been studied for its anti-inflammatory activity, particularly in combination with BHT and BHA. [] Results indicate that specific combinations of these antioxidants, especially BHT/BHA at specific molar ratios, demonstrate enhanced anti-inflammatory effects compared to the individual compounds, suggesting potential applications in food and pharmaceuticals. []
2-tert-Butyl-4-methoxyphenol (BHA)
Compound Description: BHA, similar to BHT and TBP, is a synthetic antioxidant commonly used in food and pharmaceutical applications. [] It has been investigated alongside BHT and TBP for its anti-inflammatory properties. [] Studies indicate that certain combinations of these antioxidants, particularly BHT/BHA, exhibit synergistic anti-inflammatory effects, suggesting potential benefits in specific applications. []
Overview
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is an organic compound with the molecular formula C12H20N2O. This compound is a derivative of pyrimidine characterized by the attachment of two tert-butyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. The presence of bulky tert-butyl groups imparts significant steric hindrance, influencing both its chemical reactivity and biological interactions. It is primarily utilized in coordination chemistry as a ligand and serves as a building block in various organic synthesis processes.
Source and Classification
This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. It can be synthesized through several methods, including traditional organic synthesis techniques and newer green chemistry approaches. The compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure.
Synthesis Analysis
Methods and Technical Details
The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. A common method includes the reaction of pyrimidine with tert-butyl chloride in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Another notable method is the Biginelli reaction, a one-pot multi-component condensation involving aldehydes, ethyl acetoacetate, and urea. Recent advancements have introduced eco-friendly catalysts like cuttlebone to facilitate this reaction under solvent-free conditions, enhancing yield while minimizing environmental impact.
Industrial Production
For industrial applications, continuous flow reactors are often used to optimize reaction conditions for higher yields and purity. The selection of appropriate catalysts and solvents is crucial to reduce side reactions and facilitate product separation.
Molecular Structure Analysis
Structure and Data
The molecular structure of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one features:
Molecular Formula: C12H20N2O
Molecular Weight: Approximately 220.30 g/mol
Structural Characteristics: The compound has a pyrimidine ring with two bulky tert-butyl groups that provide steric hindrance, affecting its reactivity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals corresponding to the hydrogen atoms in the tert-butyl groups and the pyrimidine ring. The presence of the hydroxyl group can also be identified through characteristic shifts in chemical environments during analysis.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo several chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to yield 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: The tert-butyl groups may be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts reactions using aluminum chloride as a catalyst.
Mechanism of Action
Process and Data
The primary action mechanism involves interaction with amide bonds through a process known as amide activation. This interaction leads to modifications in biochemical pathways related to amide conversion. The compound's efficacy can be influenced by environmental factors such as temperature, pH, and light exposure.
Pharmacokinetically, it exhibits properties that suggest potential applications in medicinal chemistry due to its ability to affect cellular processes involving amide bonds.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless oily liquid.
Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
Boiling Point: Not explicitly stated but inferred to be moderate due to steric hindrance.
Chemical Properties
Stability: Sensitive to air and light; should be stored under inert conditions.
Reactivity: Exhibits typical reactivity of dihydropyrimidinones; can participate in nucleophilic substitutions and electrophilic additions due to its functional groups.
Applications
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one finds applications in various scientific fields:
Coordination Chemistry: Used as a ligand for metal complexes.
Organic Synthesis: Serves as a versatile building block for synthesizing more complex molecules.
Biological Research: Investigated for its potential roles in modulating biochemical pathways related to amide bonds, which could have implications in drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.